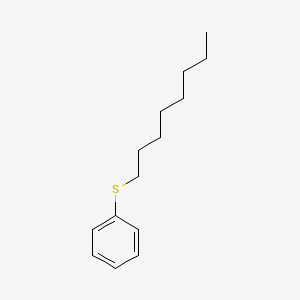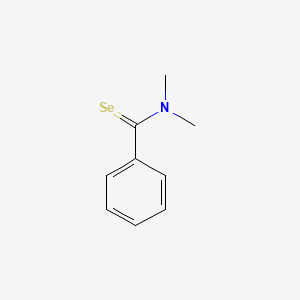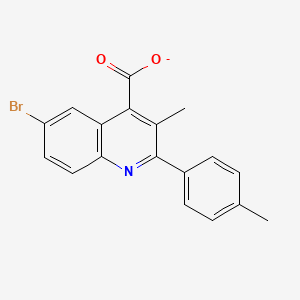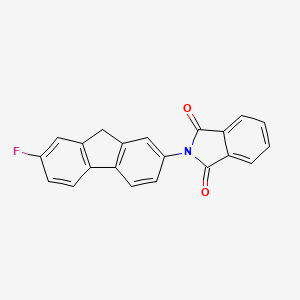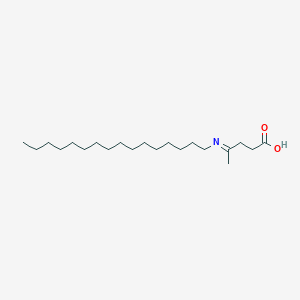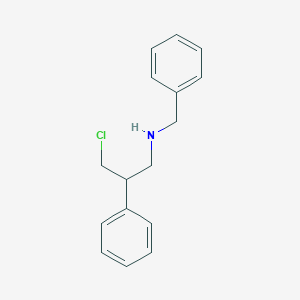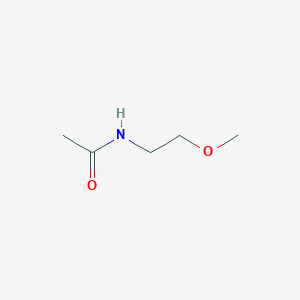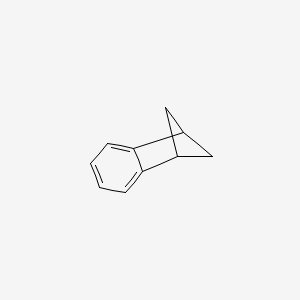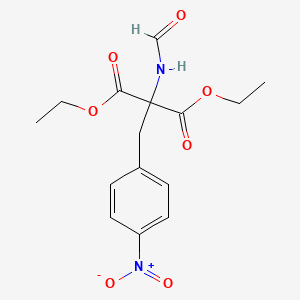
Diethyl(formylamino)(4-nitrobenzyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(formylamino)(4-nitrobenzyl)propanedioate is an organic compound with a complex structure that includes a formylamino group, a nitrobenzyl group, and a propanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(formylamino)(4-nitrobenzyl)propanedioate typically involves the alkylation of diethyl malonate with 4-nitrobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with 4-nitrobenzyl bromide .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(formylamino)(4-nitrobenzyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Bases like sodium ethoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Conversion of the formyl group to a hydroxyl group.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Diethyl(formylamino)(4-nitrobenzyl)propanedioate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl(formylamino)(4-nitrobenzyl)propanedioate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler compound with similar reactivity in alkylation reactions.
Diethyl(4-nitrobenzyl)phosphonate: Shares the nitrobenzyl group but has different reactivity due to the presence of a phosphonate group.
Uniqueness
Diethyl(formylamino)(4-nitrobenzyl)propanedioate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
6265-86-7 |
|---|---|
Fórmula molecular |
C15H18N2O7 |
Peso molecular |
338.31 g/mol |
Nombre IUPAC |
diethyl 2-formamido-2-[(4-nitrophenyl)methyl]propanedioate |
InChI |
InChI=1S/C15H18N2O7/c1-3-23-13(19)15(16-10-18,14(20)24-4-2)9-11-5-7-12(8-6-11)17(21)22/h5-8,10H,3-4,9H2,1-2H3,(H,16,18) |
Clave InChI |
QAWCPXYLNGUKRO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OCC)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


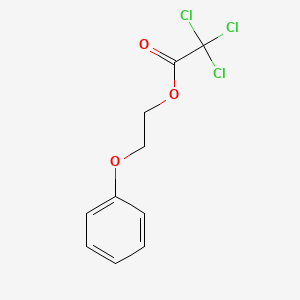

![1-[Ethoxy(phenyl)methyl]pyrrolidin-2-one](/img/structure/B14726831.png)
